

Deoxypseudouridine: A Technical Guide to its Chemical Structure, Properties, and Applications in Research

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Abstract

Deoxypseudouridine (dΨ), a C-nucleoside analogue of deoxyuridine, has garnered significant interest in the fields of molecular biology and drug development. Unlike its canonical counterpart, the base in **deoxypseudouridine** is attached to the deoxyribose sugar via a C-C glycosidic bond, conferring unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological applications of **deoxypseudouridine**. Detailed experimental protocols for its synthesis and for key assays involving its use are provided, along with a summary of its quantitative data. This document aims to serve as a valuable resource for researchers exploring the potential of **deoxypseudouridine** in various scientific endeavors.

Chemical Structure and Physicochemical Properties

Deoxypseudouridine is a pyrimidine derivative with the chemical formula $C_9H_{12}N_2O_5$ and a molecular weight of 228.20 g/mol . The key structural feature of **deoxypseudouridine** is the C5-glycosidic bond between the C5 carbon of the uracil base and the C1' carbon of the 2'-deoxyribose sugar. This contrasts with the N1-glycosidic bond found in the canonical nucleoside deoxyuridine. This unique linkage results in altered conformational preferences and hydrogen bonding capabilities compared to its N-glycosidic isomer.



Quantitative Physicochemical Data

A summary of the key physicochemical properties of **deoxypseudouridine** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ N ₂ O ₅	[1]
Molecular Weight	228.20 g/mol	[1]
Melting Point	163 - 167 °C	[2]
рКа	Data not available	
UV λmax	~260 nm	[3]
Molar Extinction Coefficient (ε)	Data not available	

Spectroscopic Data

The structural characterization of **deoxypseudouridine** is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity of **deoxypseudouridine**. The chemical shifts are influenced by the C-glycosidic bond and the conformation of the deoxyribose ring.



¹ H NMR Chemical Shifts (D ₂ O)	¹³ C NMR Chemical Shifts (D ₂ O)		
Proton	δ (ppm)	Carbon	δ (ppm)
H6	7.85 (d)	C4	169.10
H1'	6.29 (t)	C2	154.38
H3'	4.46 (m)	C6	144.69
H4'	4.05 (m)	C5	104.91
H5'a, H5'b	3.85 (m), 3.76 (dd)	C1'	89.42
H2'a, H2'b	2.40 (m)	C4'	88.19
C3'	73.19	_	
C5'	63.92	_	
C2'	41.40	=	

(Data sourced from the Human Metabolome Database and the Biological Magnetic Resonance Bank)[4]

1.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **deoxypseudouridine**, confirming its elemental composition. The fragmentation of C-nucleosides like pseudouridine and its deoxy variant can be complex due to the stability of the C-C bond. Common fragmentation pathways involve cleavage of the deoxyribose ring and loss of water molecules.[5][6]

Synthesis of Deoxypseudouridine

Deoxypseudouridine can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis

Foundational & Exploratory





A common route for the chemical synthesis of **deoxypseudouridine** involves the reaction of a protected furanoid glycal with a suitable pyrimidine precursor. One established method starts from thymidine.[7][8]

This protocol outlines the key steps for the synthesis of 2'-**deoxypseudouridine** starting from thymidine.[7][8]

- Protection of Thymidine: Protect the 3'- and 5'-hydroxyl groups of thymidine with a suitable silyl protecting group, such as tert-butyldiphenylsilyl (TBDPS).
- Formation of the Furanoid Glycal: The protected thymidine is subjected to thermolytic cleavage, often facilitated by the addition of trimethylsilyl chloride and 1,1,1,3,3,3-hexamethyldisilazane (HMDS), to form the corresponding silylated furanoid glycal.[8]
- Glycosylation: The furanoid glycal is then coupled with a lithiated derivative of a protected uracil, such as 2,4-di-tert-butoxy-5-lithiopyrimidine.
- Deprotection: The protecting groups on the hydroxyl and base moieties are removed under appropriate acidic or fluoride-containing conditions to yield deoxypseudouridine.
- Purification: The final product is purified by column chromatography.

Enzymatic Synthesis

Enzymatic synthesis offers a stereospecific and often more efficient route to nucleoside analogues. The synthesis of **deoxypseudouridine** 5'-triphosphate (dΨTP) is crucial for its incorporation into DNA by polymerases. This is typically achieved through a series of phosphorylation steps catalyzed by kinases.[9][10][11]

This protocol describes a general enzymatic cascade for the synthesis of dΨTP from deoxypseudouridine.[10][11]

• Monophosphorylation: **Deoxypseudouridine** is first phosphorylated at the 5'-hydroxyl position to form **deoxypseudouridine** 5'-monophosphate (dΨMP). This reaction is catalyzed by a nucleoside kinase with broad substrate specificity, such as a deoxynucleoside kinase from Drosophila melanogaster. The reaction mixture typically includes the nucleoside, a phosphate donor (e.g., ATP or GTP), and the kinase in a suitable buffer at 37°C.



- Diphosphorylation: The resulting dΨMP is then converted to deoxypseudouridine 5'diphosphate (dΨDP) by a nucleoside monophosphate (NMP) kinase.
- Triphosphorylation: Finally, dΨDP is phosphorylated to dΨTP by a nucleoside diphosphate (NDP) kinase. This step also requires a phosphate donor, which can be regenerated using a system such as acetate kinase with acetyl phosphate.
- Purification: The final dΨTP product is purified using anion-exchange chromatography.

Biological Role and Applications

Deoxypseudouridine is not a common naturally occurring nucleoside in DNA. Its significance lies in its application as a research tool and its potential in therapeutic development, primarily when incorporated into synthetic oligonucleotides.

Inhibition of Uracil-DNA Glycosylase (UDG)

One of the most well-documented biological effects of **deoxypseudouridine**-containing DNA is the inhibition of uracil-DNA glycosylase (UDG).[7] UDG is a key enzyme in the base excision repair pathway that removes uracil from DNA. The C-C glycosidic bond of **deoxypseudouridine** is resistant to cleavage by UDG. Oligonucleotides containing $d\Psi$ can act as competitive inhibitors of UDG, making it a valuable tool for studying DNA repair mechanisms.

This protocol outlines a method to assess the inhibitory effect of a **deoxypseudouridine**-containing oligonucleotide on UDG activity.[7][12]

- Substrate Preparation: Synthesize a single-stranded DNA oligonucleotide containing a single uracil base. A fluorescent label can be incorporated for detection. Anneal this to its complementary strand.
- Enzyme Reaction: In a reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT), incubate the uracil-containing DNA substrate with purified UDG enzyme in the presence and absence of the deoxypseudouridine-containing inhibitor oligonucleotide.
- Reaction Termination: Stop the reaction at various time points by adding a stop solution (e.g.,
 0.25 M HCl) followed by neutralization.



- Analysis: Analyze the reaction products. If the substrate is fluorescently labeled, the
 cleavage of the glycosidic bond and subsequent strand scission (after alkali treatment) can
 be visualized by denaturing polyacrylamide gel electrophoresis. Alternatively, the products
 can be analyzed by MALDI-TOF mass spectrometry to detect the mass change
 corresponding to uracil excision.[12]
- Quantification: Quantify the amount of cleaved product to determine the rate of the UDG reaction and the extent of inhibition by the deoxypseudouridine-containing oligonucleotide.

Formation of DNA Triplexes

Deoxypseudouridine can be incorporated into triplex-forming oligonucleotides (TFOs). DNA triplexes are three-stranded DNA structures that can form in a sequence-specific manner and have potential applications in gene targeting and regulation. The incorporation of modified nucleosides like **deoxypseudouridine** can influence the stability and binding affinity of these triplex structures.[12]

This protocol describes how to determine the melting temperature (Tm) of a DNA triplex containing **deoxypseudouridine**, which is a measure of its thermal stability.[2][4][13]

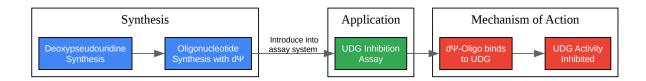
- Oligonucleotide Preparation: Synthesize the three DNA strands required for triplex formation: the two strands of the target duplex and the triplex-forming oligonucleotide containing deoxypseudouridine.
- Sample Preparation: Mix the three oligonucleotides in a buffer solution (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH adjusted as needed for the specific triplex motif).
- Thermal Denaturation: Place the sample in a UV-Vis spectrophotometer equipped with a temperature controller. Heat the sample at a constant rate (e.g., 1 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).
- Data Acquisition: Monitor the absorbance of the sample at 260 nm as a function of temperature. The dissociation of the triplex and then the duplex will result in an increase in absorbance (hyperchromicity).
- Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The melting temperature (Tm) is the temperature at which 50% of the triplex has dissociated.



This is typically determined from the peak of the first derivative of the melting curve. A biphasic curve may be observed, with the first transition corresponding to the dissociation of the third strand and the second to the melting of the duplex.

Signaling Pathways and Logical Relationships

Currently, there is no established evidence of **deoxypseudouridine** being a component of natural intracellular signaling pathways. Its biological effects are primarily observed when it is synthetically incorporated into DNA, where it can modulate the interaction of that DNA with cellular machinery. The logical workflow for its application in research, for instance in the context of UDG inhibition, can be visualized as a sequence of events.



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Workflow for studying UDG inhibition by $d\Psi$ -containing oligonucleotides.

Safety and Handling

There is limited specific toxicological data available for **deoxypseudouridine**. However, as with any chemical reagent, it should be handled with appropriate laboratory precautions. Safety data sheets for related compounds, such as 2'-**deoxypseudouridine**-CE Phosphoramidite, indicate that it is not classified as a hazardous substance.[7] General safe handling practices include:

- Wearing personal protective equipment (gloves, lab coat, and eye protection).
- Working in a well-ventilated area.
- Avoiding inhalation of dust or contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.



• Store in a cool, dry, and well-ventilated place, protected from light.[7]

Conclusion

Deoxypseudouridine is a valuable synthetic nucleoside with unique properties stemming from its C-C glycosidic bond. Its resistance to enzymatic cleavage by UDG makes it a powerful tool for studying DNA repair pathways and for the development of potential therapeutic agents that target these processes. The ability to incorporate **deoxypseudouridine** into oligonucleotides for applications such as DNA triplex formation further expands its utility in molecular biology and biotechnology. The detailed protocols and data presented in this guide are intended to facilitate further research into the promising applications of this intriguing molecule. As our understanding of the subtle structural and functional consequences of nucleoside modifications grows, so too will the potential applications of **deoxypseudouridine** in science and medicine.

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